N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide
Description
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S2/c1-12-17(13(2)23)27-19(20-12)21-18(24)14-8-10-16(11-9-14)28(25,26)22(3)15-6-4-5-7-15/h8-11,15H,4-7H2,1-3H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZISVYPOMYFWLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3CCCC3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide is a thiazole derivative with a molecular formula of C19H23N3O4S2 and a molecular weight of 421.53 g/mol. This compound has garnered attention due to its potential biological activities, particularly in antibacterial and antifungal applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes involved in metabolic pathways. Notably, it has been shown to inhibit the activity of α-glucosidase, which plays a crucial role in carbohydrate metabolism. This inhibition can potentially lead to therapeutic effects in conditions such as diabetes by modulating glucose absorption.
Antimicrobial Properties
Research indicates that this compound exhibits significant antibacterial and antifungal properties. In vitro studies have demonstrated its effectiveness against various strains of bacteria and fungi, making it a candidate for further development as an antimicrobial agent .
Case Studies and Research Findings
- Antibacterial Activity : A study evaluating the antibacterial efficacy of thiazole derivatives found that compounds similar to this compound showed promising results against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were determined, indicating effective inhibition at low concentrations .
- Antifungal Activity : Another investigation highlighted the antifungal properties of this compound against common pathogens such as Candida albicans. The compound's ability to disrupt fungal cell membranes was noted, contributing to its antifungal action.
- Inhibition of Carbonic Anhydrase : The compound has also been studied for its inhibitory effects on carbonic anhydrase (CA) isoforms, which are important in various physiological processes. The inhibition data revealed that it could selectively target tumor-associated CA isoforms, suggesting potential applications in cancer therapy .
Data Summary Table
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H20N2O3S
- Molecular Weight : 312.40 g/mol
- CAS Number : Not specified in the search results.
The compound features a thiazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer applications.
Research indicates that compounds similar to N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide exhibit various biological activities:
- Antimicrobial Properties : Compounds containing thiazole and sulfonamide groups have shown significant antibacterial activity. In vitro studies using disc diffusion methods demonstrated that these compounds can inhibit the growth of various pathogenic bacteria .
- Antidiabetic Effects : Preliminary studies have explored the potential of thiazole derivatives in managing diabetes. The compounds were assessed for their ability to lower blood glucose levels in diabetic models, indicating a promising avenue for further research .
- Anticancer Activity : The compound's structure suggests potential as an anticancer agent. Research has indicated that thiazole-based compounds can inhibit specific kinases involved in cancer progression, leading to reduced proliferation of cancer cells .
Table 1: Summary of Biological Activities
Potential Therapeutic Applications
Given its promising biological activities, this compound could be explored for:
- Antibiotic Development : Targeting resistant bacterial strains.
- Diabetes Management : As a new class of antidiabetic agents.
- Cancer Therapy : As a potential inhibitor for specific cancer pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Core Structural Analogues
The compound shares key structural motifs with several benzamide derivatives, particularly those containing sulfamoyl groups and heterocyclic cores. Below is a detailed comparison:
2.2 Key Structural and Functional Differences
- Heterocyclic Core: The 1,3-thiazole core in the target compound (vs. 1,3,4-oxadiazole in LMM5/LMM11) may influence metabolic stability and hydrogen-bonding capacity due to sulfur’s larger atomic radius and lower electronegativity compared to oxygen . Thiazoles are known for broader pharmacokinetic adaptability, while oxadiazoles are often associated with enhanced rigidity and enzyme-targeting specificity .
Sulfamoyl Substituents :
- Cyclopentyl(methyl) in the target compound vs. benzyl(methyl) (LMM5) or cyclohexyl(ethyl) (LMM11):
- Cyclopentyl groups may improve membrane permeability due to moderate lipophilicity, whereas benzyl/cyclohexyl groups might enhance steric hindrance or π-π stacking with aromatic residues in enzyme binding pockets .
Substituent Effects :
- The 5-acetyl-4-methyl group on the thiazole ring (target compound) could enhance electron-withdrawing effects, stabilizing the molecule in redox environments. In contrast, LMM5’s 5-[(4-methoxyphenyl)methyl] substituent may confer additional hydrophobic interactions .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide, and how do reaction conditions influence yield?
- The compound can be synthesized via N-acylation of a thiazol-2-amine precursor with a benzoyl chloride derivative bearing the cyclopentyl(methyl)sulfamoyl group. Key steps include:
- Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-haloketones (e.g., 5-acetyl-4-methyl-2-aminothiazole) under reflux in ethanol or THF .
- Sulfamoylation : Reaction of 4-chlorosulfonylbenzoyl chloride with cyclopentylmethylamine in the presence of a base (e.g., triethylamine) to install the sulfamoyl group .
- Coupling : Use of coupling agents like DMAP in dichloromethane (DCM) under ultrasonication to enhance reaction efficiency .
Q. How is the structural integrity of this compound validated post-synthesis?
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. For this compound, single-crystal diffraction data can resolve bond lengths and angles, particularly confirming the acetyl-thiazole and sulfamoylbenzamide motifs .
- Spectroscopic methods :
- NMR : NMR should show characteristic peaks for the cyclopentyl group (δ 1.5–2.0 ppm, multiplet) and acetyl group (δ 2.5–2.7 ppm, singlet). NMR confirms carbonyl (C=O) at ~170 ppm .
- HRMS : Molecular ion peaks matching the calculated mass (e.g., CHNOS, exact mass 432.12 g/mol) .
Q. What safety precautions are advised for handling this compound in laboratory settings?
- Hazard mitigation :
- Inhalation : Use fume hoods; if exposed, move to fresh air and administer artificial respiration if necessary .
- Skin contact : Wash immediately with soap/water; consult a physician due to potential sulfonamide sensitization .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
- Substituent modification :
- Thiazole ring : Replace the acetyl group with nitro (electron-withdrawing) or methylthio (electron-donating) groups to modulate electronic effects .
- Benzamide moiety : Introduce halogens (e.g., Cl, F) at the para position to enhance lipophilicity and membrane permeability .
- Assay selection :
- Antimicrobial : Broth microdilution (MIC) against Gram-positive/negative bacteria .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
Q. What crystallographic challenges arise during refinement of this compound, and how are they addressed?
- Disorder in cyclopentyl groups : Common due to rotational freedom. Use SHELXL’s PART and SIMU commands to model disorder and apply restraints to bond distances/angles .
- Twinned crystals : Employ the TWIN command in SHELXL for data integration. High-resolution data (>1.0 Å) improves refinement accuracy .
Q. How do conflicting bioactivity data from similar compounds inform mechanistic studies?
- Case example : If analogues show antitumor activity but no antimicrobial effects (contradicting vs. 20), prioritize target-specific assays :
- Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR) via fluorescence polarization .
- Enzyme binding : Use surface plasmon resonance (SPR) to quantify interactions with bacterial PPTase enzymes .
- Data reconciliation : Cross-validate using orthogonal methods (e.g., isothermal titration calorimetry) to resolve false positives .
Methodological Guidance
Q. What analytical techniques are critical for detecting degradation products of this compound?
- HPLC-MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid). Degradation products (e.g., hydrolyzed acetyl group) will show distinct retention times and mass shifts .
- Stability studies : Accelerated testing at 40°C/75% RH for 4 weeks to identify hydrolytic or oxidative degradation pathways .
Q. How can computational modeling predict binding modes of this compound with biological targets?
- Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 3POZ for bacterial PPTase). The sulfamoyl group may form hydrogen bonds with active-site residues .
- MD simulations : GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes. Focus on cyclopentyl group dynamics in hydrophobic pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
